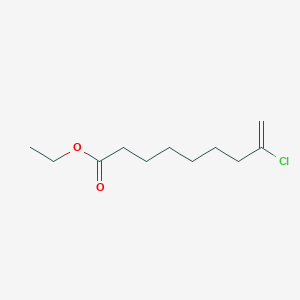
2-(Dimethylamino)acetamide
説明
“2-(Dimethylamino)acetamide” is a chemical compound with the CAS Number: 6318-44-1 . It has a molecular weight of 102.14 and its IUPAC name is 2-(dimethylamino)acetamide .
Molecular Structure Analysis
The InChI code for 2-(Dimethylamino)acetamide is 1S/C4H10N2O/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) . The molecular formula is C4H10N2O .
Physical And Chemical Properties Analysis
2-(Dimethylamino)acetamide has a density of 1.0±0.1 g/cm^3 . Its boiling point is 204.8±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.1±3.0 kJ/mol . The flash point is 77.7±22.6 °C .
科学的研究の応用
2-(Dimethylamino)acetamide: A Comprehensive Analysis of Scientific Research Applications
Material Science Polymer Synthesis: 2-(Dimethylamino)acetamide is utilized in the synthesis of various polymers due to its role as a catalyst. It helps in the formation of polyurethane foams with improved physical properties, making it valuable in the production of materials that require specific structural characteristics .
Life Sciences Fluorescence Studies: In life sciences, this compound has been used in fluorescence studies due to its high fluorescence quantum yield. This makes it an excellent candidate for use in biochemical assays and imaging applications where fluorescent tagging is required .
Chemical Synthesis Cyanoacetylation: The compound is involved in cyanoacetylation reactions, which are crucial for the synthesis of various organic compounds. This process is significant in the development of pharmaceuticals and agrochemicals .
Safety And Hazards
特性
IUPAC Name |
2-(dimethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-6(2)3-4(5)7/h3H2,1-2H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJOQYHMXRVQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282134 | |
| Record name | 2-(dimethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)acetamide | |
CAS RN |
6318-44-1 | |
| Record name | 2-(Dimethylamino)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 31609 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC31609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC24658 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(dimethylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(Dimethylamino)acetamide interact with metal ions?
A1: 2-(Dimethylamino)acetamide (pdgH) acts as a terdentate ligand, meaning it can bind to a metal ion through three donor atoms. Specifically, it coordinates to metal ions like Platinum, Palladium, Nickel, and Copper via the deprotonated amide-N, pyridine-N, and amino-N atoms [, ]. This coordination forms stable metal complexes with square planar geometry for Platinum, Palladium, and Nickel, and a tetragonally distorted octahedral structure for Copper [].
Q2: What can you tell us about the trans-influence of the amide-nitrogen in 2-(Dimethylamino)acetamide complexes?
A2: Infrared spectroscopy studies on the metal complexes of 2-(Dimethylamino)acetamide revealed that the trans-influence of the coordinating amide-N atom is comparable in strength to that of a sulfide-S atom []. This finding suggests that the amide-N exerts a considerable influence on the bonding and properties of the ligand positioned opposite to it in the metal complex.
Q3: Does the structure of 2-(Dimethylamino)acetamide have any noticeable effects on the electronic spectra of its metal complexes?
A3: Yes, the nature of the acid amide groups, whether aliphatic or aromatic, influences the electronic spectra of 2-(Dimethylamino)acetamide metal complexes, particularly those of Palladium and Platinum []. This suggests that the electronic properties and transitions within the ligand are sensitive to the nature of the substituents attached to the amide group.
Q4: Are there any known applications of 2-(Dimethylamino)acetamide derivatives in agriculture?
A4: Derivatives of 2-(Dimethylamino)acetamide, like methyl 4-[2-(2-dimethylamino acetamide) phenyl]-3-thioallophanate, are known to exhibit fungicidal activity []. This particular compound, along with other benzimidazole-derived fungicides, has shown efficacy against plant pathogenic fungi like Rhizoctonia solani and Rhizoctonia bataticola []. These findings highlight the potential of 2-(Dimethylamino)acetamide derivatives as active ingredients in fungicide formulations for crop protection.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)











